molecular formula C10H6Cl2N2OS B2525999 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide CAS No. 680212-80-0

3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide

Cat. No. B2525999
CAS RN: 680212-80-0
M. Wt: 273.13
InChI Key: RGXKSKQYJODGLK-UHFFFAOYSA-N
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Description

The compound "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" is a derivative of isothiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. While the specific compound is not directly mentioned in the provided papers, the research on related isothiazole derivatives and their synthesis, biological activity, and molecular structure can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of isothiazole derivatives often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives involves the use of thionyl chloride, hydroxy benzotriazole, and triethylamine in dichloromethane . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide requires precise reaction conditions, such as temperature and reaction time, to achieve high yields . These methods could potentially be adapted for the synthesis of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and MS. For example, the crystal and molecular structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole was determined using X-ray structural data, revealing information about bond lengths and the impact of substituents on the heterocycle . These techniques could be employed to determine the molecular structure of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" and to understand how its substituents affect its overall conformation and reactivity.

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions, including halogenation and substitution. The synthesis of 4-isothiazolin-3-ones from 3,3'-dithiodipropionamides involves a chlorination-cyclization step, and the reaction pathway suggests a preference for halogenation α to the sulfur atom . This information could be relevant when considering the reactivity of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro substituents and carboxamide groups can affect these properties, as seen in the compounds studied in the provided papers . Understanding these properties is essential for the practical application of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" in pharmaceuticals or as an intermediate in chemical synthesis.

Scientific Research Applications

Synthesis and Characterization

Functionally substituted isothiazole carboxamides, including 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, have been developed using reactions of corresponding carboxylic acid chlorides with primary aromatic and aliphatic amines. This process allows for the synthesis of various functionally substituted carboxamides without involving the active chlorine atom in the isothiazole ring, showcasing the compound's versatility in organic synthesis (Dikusar et al., 2019).

Photophysical Properties

Studies on the solvent effect on absorption and fluorescence spectra of biologically active carboxamides, related to 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, revealed that their excited state dipole moments are higher than those in the ground state. This indicates potential applications in fields requiring materials with specific photophysical properties, such as in fluorescence microscopy or as components in optical sensors (Patil et al., 2011).

Biological Activities

Isothiazole carboxamides have shown potent antagonist activity against mGluR1, a receptor implicated in neurological disorders, with good selectivity and pharmacokinetic properties. This suggests potential therapeutic applications for compounds like 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide in treating conditions associated with this receptor (Fisher et al., 2012).

Synthesis of Novel Dyes

In the synthesis of novel heterocyclic aryl monoazo organic compounds, including those related to 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, showed high efficiency in dyeing polyester fibers. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their utility in producing biologically active fabrics (Khalifa et al., 2015).

Antimicrobial and Anthelmintic Activities

Derivatives of 3-Chlorobenzothiophene-2-Carbonylchloride, structurally related to 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, have been synthesized and screened for antimicrobial and anthelmintic activities. These studies open up new possibilities for the use of isothiazole derivatives in developing new antimicrobial and anthelmintic agents (Naganagowda & Padmashali, 2010).

properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-6-4-2-1-3-5(6)8-7(10(13)15)9(12)14-16-8/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKSKQYJODGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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